Diethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 2,4-DIETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dichlorophenyl and trifluoromethyl groups. The final steps involve the formation of the thiophene ring and the attachment of the ethyl and methyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Addition: The pyrazolo[1,5-a]pyrimidine core can participate in addition reactions with electrophiles or nucleophiles under appropriate conditions
Scientific Research Applications
2,4-DIETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, potentially leading to new materials or pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dichlorophenyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity, while the thiophene ring contributes to its overall stability and electronic properties .
Comparison with Similar Compounds
Compared to other similar compounds, 2,4-DIETHYL 5-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-(2,4-Dichlorophenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole
- DIETHYL 4-[5-(3,4-DICHLOROPHENYL)-2-FURYL]-2,6-DIMETHYL-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties .
Properties
Molecular Formula |
C25H23Cl2F3N4O5S |
---|---|
Molecular Weight |
619.4 g/mol |
IUPAC Name |
diethyl 5-[[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C25H23Cl2F3N4O5S/c1-4-38-23(36)19-11(3)20(24(37)39-5-2)40-22(19)32-21(35)16-10-18-31-15(12-6-7-13(26)14(27)8-12)9-17(25(28,29)30)34(18)33-16/h6-8,10,15,17,31H,4-5,9H2,1-3H3,(H,32,35) |
InChI Key |
ZWLYTZURSYDMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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